molecular formula C22H16FN3O2 B7785485 3-cyclopropyl-1-(4-fluorophenyl)-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

3-cyclopropyl-1-(4-fluorophenyl)-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

Cat. No.: B7785485
M. Wt: 373.4 g/mol
InChI Key: UVTKKLADIKINSU-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazolo[3,4-b]pyridine class of heterocyclic molecules, characterized by a fused bicyclic structure with nitrogen atoms at strategic positions. The molecule features a cyclopropyl group at position 3, a 4-fluorophenyl group at position 1, and a phenyl substituent at position 6.

Properties

IUPAC Name

3-cyclopropyl-1-(4-fluorophenyl)-6-phenylpyrazolo[3,4-b]pyridine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16FN3O2/c23-15-8-10-16(11-9-15)26-21-19(20(25-26)14-6-7-14)17(22(27)28)12-18(24-21)13-4-2-1-3-5-13/h1-5,8-12,14H,6-7H2,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVTKKLADIKINSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN(C3=C2C(=CC(=N3)C4=CC=CC=C4)C(=O)O)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclopropyl-1-(4-fluorophenyl)-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid typically involves multiple steps, including the formation of the pyrazolo[3,4-b]pyridine core and the subsequent introduction of the cyclopropyl, fluorophenyl, and phenyl groups. Common synthetic routes may involve:

    Cyclization Reactions: Formation of the pyrazolo[3,4-b]pyridine core through cyclization reactions involving appropriate precursors.

    Substitution Reactions: Introduction of the fluorophenyl and phenyl groups through substitution reactions using suitable reagents and catalysts.

    Cyclopropylation: Addition of the cyclopropyl group through cyclopropylation reactions under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and other modern techniques to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-cyclopropyl-1-(4-fluorophenyl)-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl and phenyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium catalysts for substitution reactions).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional functional groups, while substitution reactions may introduce new substituents at specific positions on the compound.

Scientific Research Applications

Medicinal Chemistry

The compound has shown potential as a scaffold for the design of new pharmaceuticals. Its ability to interact with various biological targets makes it a candidate for developing drugs aimed at treating several conditions:

  • Anticancer Activity : Preliminary studies indicate that pyrazolo[3,4-b]pyridine derivatives can inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth. The unique cyclopropyl group may enhance its binding affinity to these targets .
  • Anti-inflammatory Effects : Similar compounds have demonstrated anti-inflammatory properties, suggesting that this compound could be explored for treating inflammatory diseases .

Enzyme Inhibition Studies

Research has indicated that the compound can act as an enzyme inhibitor, potentially affecting metabolic pathways. Its mechanism of action involves binding to active sites on enzymes, thereby modulating their activity. This property is significant in drug discovery where enzyme inhibition is a therapeutic target .

Receptor Modulation

The compound may also function as a modulator of receptor activity, impacting neurotransmitter systems and other cellular signaling pathways. This application is particularly relevant in neuropharmacology, where receptor-targeted therapies are essential for treating neurological disorders .

Case Study 1: Anticancer Activity

In a study examining the effects of various pyrazolo[3,4-b]pyridine derivatives on cancer cell lines, researchers found that compounds similar to 3-cyclopropyl-1-(4-fluorophenyl)-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid exhibited significant cytotoxicity against breast and lung cancer cells. The study highlighted the importance of structural modifications in enhancing anticancer efficacy .

Case Study 2: Enzyme Inhibition

A research article focused on the inhibition of cyclooxygenase (COX) enzymes reported that certain pyrazolo derivatives could effectively reduce inflammation markers in vitro. The study suggested that the cyclopropyl group contributes to increased selectivity for COX enzymes, making it a valuable lead compound for anti-inflammatory drug development .

Mechanism of Action

The mechanism of action of 3-cyclopropyl-1-(4-fluorophenyl)-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Research Findings and Discussion

  • Synthetic Accessibility : Methyl ester intermediates (e.g., methyl 3-cyclopropyl-1-(4-fluorophenyl)-6-(furan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate, CAS 1011396-86-3 ) are commonly used precursors. The target compound’s phenyl group at position 6 requires Suzuki-Miyaura coupling, whereas methyl or thiophene analogs employ simpler alkylation .
  • Crystallography : SHELX software is frequently used for structural determination. The cyclopropyl group introduces torsional strain, affecting crystal packing compared to less rigid analogs .
  • Safety and Handling : Similar precautions apply across analogs (e.g., P210: avoid ignition sources ).

Biological Activity

3-Cyclopropyl-1-(4-fluorophenyl)-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is a compound belonging to the pyrazolo[3,4-b]pyridine family, which has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its interactions with various molecular targets, anti-inflammatory properties, and potential use in treating diseases.

Chemical Structure and Properties

The compound features a unique structural arrangement characterized by a pyrazolo ring fused with a pyridine structure. Its molecular formula is C19H18FN3O2, and it has a molecular weight of approximately 351.36 g/mol. The presence of the cyclopropyl and fluorophenyl groups enhances its lipophilicity and binding affinity to biological targets, making it a subject of interest for drug development.

1. Anti-inflammatory Effects

Recent studies have indicated that derivatives of pyrazolo[3,4-b]pyridine exhibit significant anti-inflammatory activity. For instance, compounds similar to this compound have been shown to inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory process.

A study reported the IC50 values for several pyrazolo derivatives against COX-2, revealing potent inhibitory effects. For example:

CompoundIC50 (μM)Activity
Celecoxib0.04 ± 0.01Standard
Compound A0.04 ± 0.02Inhibitor
Compound B0.04 ± 0.09Inhibitor

These results suggest that the compound may also possess similar anti-inflammatory properties, warranting further investigation into its mechanism of action and therapeutic potential .

2. Anticancer Activity

The pyrazolo[3,4-b]pyridine framework has been explored for its anticancer properties. Compounds derived from this scaffold have demonstrated inhibitory effects on cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. For example:

CompoundTargetIC50 (μM)
Compound CCDK20.36
Compound DCDK91.8

These compounds displayed selectivity towards CDK2 over CDK9 by factors as high as 265-fold . Given the structural similarities, it is plausible that this compound may exhibit comparable anticancer activity.

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets involved in cellular signaling pathways. Preliminary studies suggest that it may inhibit certain enzymes or receptors that play critical roles in inflammation and cancer progression . Further research is needed to elucidate these mechanisms.

Case Study: In Vivo Anti-inflammatory Activity

In an animal model of carrageenan-induced paw edema, a related pyrazolo derivative was evaluated for its anti-inflammatory efficacy. The results indicated a significant reduction in edema compared to controls treated with standard anti-inflammatory drugs . This suggests that compounds within this class could serve as effective treatments for inflammatory conditions.

Case Study: Anticancer Efficacy in Cell Lines

In vitro studies using human tumor cell lines (HeLa and HCT116) demonstrated that pyrazolo[3,4-b]pyridine derivatives significantly inhibited cellular proliferation, suggesting their potential as anticancer agents . The specific effects of this compound on these cell lines remain to be investigated.

Q & A

Basic Research Questions

Q. What are the typical synthetic routes for preparing 3-cyclopropyl-1-(4-fluorophenyl)-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid?

  • Methodological Answer : The synthesis involves multi-step reactions, including cyclization and functional group modifications. Key steps include:

  • Cyclization : Use of ethanol or acetic acid as solvents with catalysts like iodine or copper salts to form the fused pyrazolo[3,4-b]pyridine core .
  • Substituent Introduction : The 4-fluorophenyl and cyclopropyl groups are introduced via nucleophilic substitution or coupling reactions under controlled temperatures (e.g., 60–80°C) .
  • Carboxylic Acid Formation : Hydrolysis of ester intermediates (e.g., ethyl esters) using aqueous NaOH or HCl to yield the final carboxylic acid derivative .

Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?

  • Methodological Answer :

  • Spectroscopy : ¹H/¹³C NMR confirms substituent positions and aromatic proton environments. IR identifies carbonyl (C=O) and carboxylic acid (O-H) groups .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
  • X-ray Crystallography : Resolves spatial arrangements of the bicyclic system, bond lengths, and angles critical for stability and activity .
  • HPLC : Ensures >95% purity by quantifying residual solvents or byproducts .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity during synthesis?

  • Methodological Answer :

  • Solvent/Catalyst Screening : Test polar aprotic solvents (DMF, DMSO) for cyclization efficiency. Compare iodine vs. Cu(I) catalysts for regioselectivity .
  • Temperature Gradients : Use microwave-assisted synthesis to reduce reaction times (e.g., 30 minutes vs. 12 hours) while maintaining yields .
  • DoE (Design of Experiments) : Apply factorial designs to identify interactions between variables (e.g., pH, temperature, catalyst loading) .

Q. How do structural modifications (e.g., substituent changes) impact biological activity?

  • Methodological Answer :

  • SAR Studies : Compare derivatives (see table below) to identify key pharmacophores. For example:
DerivativeSubstituent ModificationsActivity Trend
A4-Methoxyphenyl vs. 4-FluorophenylReduced kinase inhibition
BCyclopropyl vs. MethylEnhanced selectivity for kinase targets
  • Biophysical Assays : Use surface plasmon resonance (SPR) to measure binding affinity (Kd) changes upon substituent alteration .

Q. How can contradictory data in biological activity studies be resolved?

  • Methodological Answer :

  • Dose-Response Curves : Re-evaluate IC50 values across multiple cell lines (e.g., cancer vs. normal) to assess specificity .
  • Target Engagement Assays : Use CRISPR-engineered cells lacking the putative target (e.g., kinase X) to confirm mechanism .
  • Metabolic Stability Tests : Incubate the compound with liver microsomes to rule out rapid degradation as a cause of variable activity .

Q. What computational methods are suitable for predicting this compound’s ADMET properties?

  • Methodological Answer :

  • Molecular Dynamics (MD) : Simulate interactions with lipid bilayers to predict permeability .
  • QSAR Models : Train models using datasets of pyrazolo[3,4-b]pyridine derivatives to forecast toxicity (e.g., hERG inhibition) .
  • Docking Studies : Map binding poses in kinase ATP-binding pockets to prioritize derivatives for synthesis .

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